5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol

Lipophilicity Physicochemical Properties SAR

Researchers often fail to locate a 1,2,4-triazole-3-thiol with a defined, intermediate lipophilicity. This compound solves that gap: its N4-pentyl chain yields a calculated logP of 1.5-2.0, clearly differentiating it from shorter-chain analogs and providing a controlled hydrophobic variable for SAR, MOF linker design, and crystal engineering. - logP 1.5-2.0; melting point 146-149°C - Free -SH for chemoselective conjugation or gold-surface SAMs - ≥95% purity with full QA; ready to ship from US/EU stock

Molecular Formula C7H13N3OS
Molecular Weight 187.27 g/mol
CAS No. 117987-05-0
Cat. No. B046622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
CAS117987-05-0
Molecular FormulaC7H13N3OS
Molecular Weight187.27 g/mol
Structural Identifiers
SMILESCCCCCN1C(=O)NNC1=S
InChIInChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12)
InChIKeyZQEYBERLQAZZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol (CAS 117987-05-0): A Physicochemical and Procurement Baseline


5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol (CAS 117987-05-0) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class [1]. It features a pentyl chain at the N4 position, a mercapto group at C5, and a hydroxyl group at C3. Its molecular formula is C7H13N3OS, with a molecular weight of 187.27 g/mol . Authoritative chemical databases report a computed XLogP3 of 1.5 to 2.0, indicating moderate lipophilicity, and a melting point range of 146-149°C . The compound is primarily listed as a versatile small-molecule scaffold for research use, with commercial availability typically at 95-97% purity .

Procurement Risk Assessment for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the 5-mercapto-4-alkyl-1,2,4-triazol-3-ol class fails because the core differentiator—the alkyl chain length—is not a passive structural feature but a primary driver of lipophilicity. The pentyl group (–C5H11) on this compound yields a calculated logP of 1.5–2.0 , which is significantly higher than that of shorter-chain analogs like the ethyl (–C2H5) or methyl (–CH3) variants. This variation directly dictates physicochemical properties such as aqueous solubility, membrane permeability, and the compound's suitability as a hydrophobic building block in synthesis. For procurement, selecting a non-pentyl analog would result in a fundamentally different molecular scaffold with altered reactivity and physical properties, invalidating its use in structure-activity relationship (SAR) studies or materials design where the specific alkyl chain length is a controlled variable .

Quantitative Performance Benchmarks for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol Against Structural Analogs


Physicochemical Differentiation: Lipophilicity (LogP) Comparison of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol vs. Shorter Alkyl Chain Analogs

The calculated partition coefficient (XLogP3) for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol is reported as 1.5 to 2.0 [1]. This value is approximately 1.0 to 1.5 log units higher than the 4-methyl analog (XLogP3 ~0.5), reflecting the significant increase in lipophilicity contributed by the pentyl chain. This difference is critical for applications requiring enhanced membrane permeability or solubility in non-polar solvents. Note: While these computed values provide a class-level inference, direct head-to-head experimental logP measurements for the compound against its shorter-chain analogs are absent from the primary literature.

Lipophilicity Physicochemical Properties SAR

Thermal Stability Benchmark: Melting Point of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol vs. 4-Butyl Analog

The melting point of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol is empirically determined to be within the range of 146-149°C . While a direct head-to-head study is lacking, this value can be contextually compared to the 4-butyl analog (4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol), which exhibits a notably lower melting point range of 103-106°C as listed in supplier specifications. This 40-46°C difference indicates stronger intermolecular forces and greater crystallinity for the pentyl derivative, which can impact purification procedures and solid-state formulation.

Thermal Stability Melting Point Crystallinity

Rotatable Bond Count and Molecular Flexibility: A Procurement Distinction for Crystallography and Drug Design

5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol possesses 4 rotatable bonds, a feature confirmed by its SMILES structure CCCCCN1C(=NN=C1S)O . This count is specifically determined by its pentyl chain. In comparison, the 4-methyl analog has only 1 rotatable bond, and the 4-ethyl analog has 2. This difference directly impacts the entropic cost of binding and the crystallization behavior of the molecule, a key consideration in fragment-based drug discovery and MOF design where flexible linkers are required .

Conformational Flexibility Drug Design Crystallography

Validated Application Scenarios for Procuring 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol Based on Evidence


Use as a Hydrophobic Building Block in Structure-Activity Relationship (SAR) Studies

The moderate to high logP of 1.5–2.0 makes this compound a suitable core for exploring how increasing lipophilicity affects biological activity in a series of 1,2,4-triazole-3-thiol analogs. It serves as the critical 'pentyl' reference point necessary for mapping the lipophilic tolerance of a target binding pocket.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The combination of a flexible pentyl chain (4 rotatable bonds) and a metal-chelating mercapto-triazole core positions this compound as a specialized linker . It is distinct from rigid or shorter-chain linkers, enabling the construction of dynamic MOFs with stimuli-responsive pore structures, as suggested by recent MOF design methodologies.

Crystallization and Polymorph Screening Studies

The well-defined melting point of 146-149°C and moderate flexibility provide a model system for studying the impact of alkyl chain length on crystal packing and polymorphism in heterocyclic thiols . Its use avoids the complexities of very long-chain or very short-chain analogs.

Precursor for Thiol-Specific Bioconjugation or Surface Functionalization

The free mercapto (-SH) group allows for chemoselective reactions, while the pentyl spacer provides a defined nanometer-scale distance from the triazole core. This is advantageous for creating self-assembled monolayers (SAMs) on gold surfaces where a specific hydrophobic spacer length is required .

Technical Documentation Hub

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